molecular formula C24H24FN5O3S B11490188 N-(3,5-dimethylphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B11490188
M. Wt: 481.5 g/mol
InChI Key: PIGSPARLNFSQKE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a purine derivative with a sulfanylacetamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Purine Derivative: The purine core is synthesized through a series of reactions starting from simple precursors like guanine or adenine. These reactions often involve alkylation, acylation, and cyclization steps under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides in the presence of a base.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the coupling of the purine derivative with the sulfanylacetamide group. This is typically achieved through a condensation reaction using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, the compound is investigated for its potential as a biochemical probe. Its structure allows it to interact with specific enzymes or receptors, making it useful in studying biological pathways and mechanisms.

Medicine

In medicine, N-(3,5-dimethylphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is explored for its potential therapeutic effects. Its purine core suggests possible activity as an antiviral or anticancer agent, while the fluorobenzyl group may enhance its pharmacokinetic properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing it to inhibit or modulate the activity of enzymes involved in nucleotide metabolism. The fluorobenzyl group may enhance binding affinity or selectivity, while the sulfanylacetamide moiety could interact with additional protein sites, stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide
  • N-(3,5-dimethylphenyl)-2-{[7-(2-methylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(3,5-dimethylphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide stands out due to the presence of the fluorobenzyl group. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability. This makes the compound particularly interesting for further research and development.

Properties

Molecular Formula

C24H24FN5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide

InChI

InChI=1S/C24H24FN5O3S/c1-14-9-15(2)11-17(10-14)26-19(31)13-34-23-27-21-20(22(32)29(4)24(33)28(21)3)30(23)12-16-7-5-6-8-18(16)25/h5-11H,12-13H2,1-4H3,(H,26,31)

InChI Key

PIGSPARLNFSQKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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